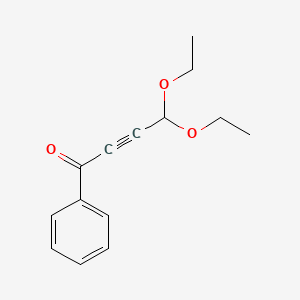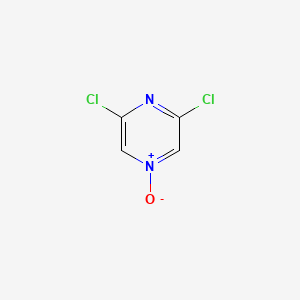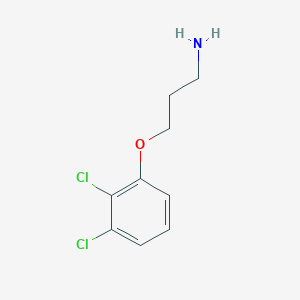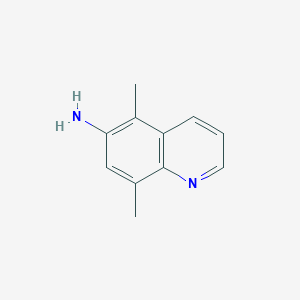
5,8-Dimethylquinolin-6-amine
描述
5,8-Dimethylquinolin-6-amine is a nitrogen-containing heterocyclic compound. Quinoline derivatives, including this compound, are known for their diverse biological activities and are found in many natural products, functional materials, and pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dimethylquinolin-6-amine can be achieved through various methods. One common approach involves the functionalization of the quinoline ring. For instance, the Skraup synthesis, a classical method for quinoline preparation, can be adapted to introduce the desired substituents . Another method involves the Friedländer synthesis, which uses aniline derivatives and carbonyl compounds under acidic conditions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are frequently used to introduce functional groups onto the quinoline ring . These methods are scalable and can be optimized for large-scale production.
化学反应分析
Types of Reactions
5,8-Dimethylquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert quinoline derivatives to tetrahydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide (NBS) under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of this compound can yield halogenated quinoline derivatives, which can further undergo substitution reactions to introduce various functional groups .
科学研究应用
5,8-Dimethylquinolin-6-amine has several applications in scientific research:
作用机制
The mechanism of action of 5,8-Dimethylquinolin-6-amine involves its interaction with biological targets. For instance, in antimalarial activity, quinoline derivatives interfere with the parasite’s ability to detoxify heme, leading to the accumulation of toxic heme and parasite death . The compound’s amino and methyl groups play a crucial role in its binding affinity and specificity to molecular targets.
相似化合物的比较
Similar Compounds
Primaquine: An 8-aminoquinoline used as an antimalarial drug.
Tafenoquine: Another 8-aminoquinoline with a longer half-life and used for malaria prophylaxis.
Chloroquine: A 4-aminoquinoline with antimalarial properties.
Uniqueness
5,8-Dimethylquinolin-6-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at the 5th and 8th positions can enhance its lipophilicity and membrane permeability, potentially improving its efficacy in biological systems .
属性
分子式 |
C11H12N2 |
|---|---|
分子量 |
172.23 g/mol |
IUPAC 名称 |
5,8-dimethylquinolin-6-amine |
InChI |
InChI=1S/C11H12N2/c1-7-6-10(12)8(2)9-4-3-5-13-11(7)9/h3-6H,12H2,1-2H3 |
InChI 键 |
WMWPIIFZIBNQHC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C2=C1N=CC=C2)C)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

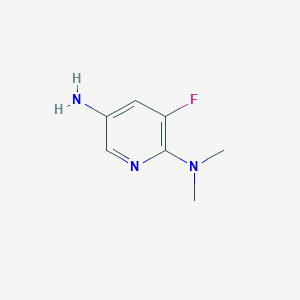

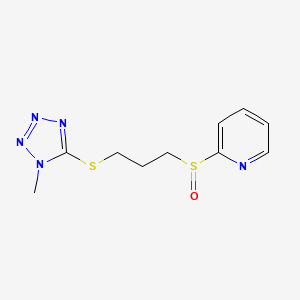
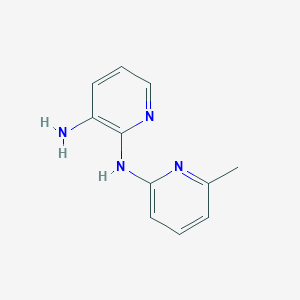
![1-[5-(Trifluoromethyl)-1H-benzimidazol-2-yl]guanidine](/img/structure/B8669837.png)
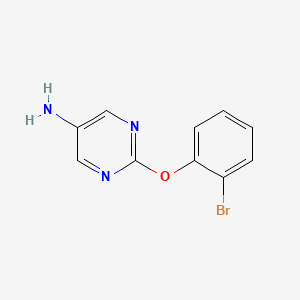
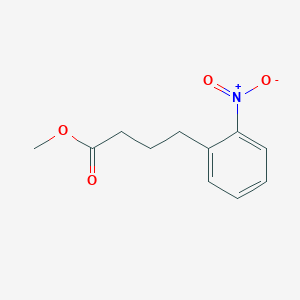
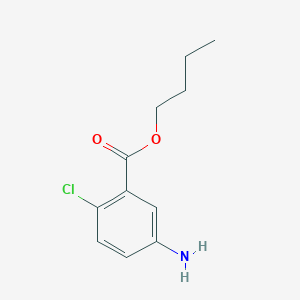
![2-[3,4-Bis(methyloxy)phenyl]-4-(methyloxy)-3-oxobutanenitrile](/img/structure/B8669859.png)
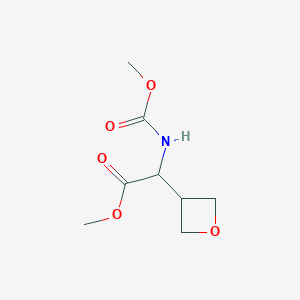
![Ethyl 4-chloro-6-[(dimethylamino)methyl]-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B8669887.png)
